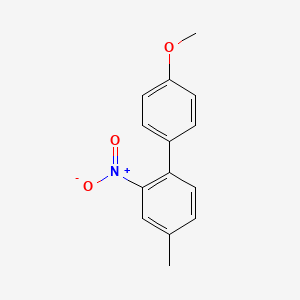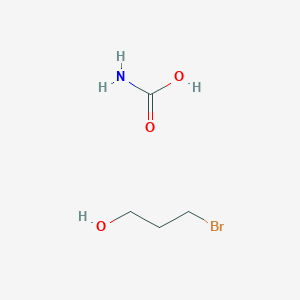![molecular formula C16H26N2O B12528614 N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide CAS No. 828911-66-6](/img/structure/B12528614.png)
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylaminoethyl group attached to a dimethylphenylacetamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide typically involves the reaction of 4-amino-N-[2-(diethylamino)ethyl]benzamide with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways
Mécanisme D'action
The mechanism of action of N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-N-[2-(diethylamino)ethyl]benzamide
- 2-Diethylaminoethyl 4-nitrobenzoate
- N-[2-(Diethylamino)ethyl]-4-ethoxybenzamide hydrochloride
Uniqueness
N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its diethylaminoethyl group and dimethylphenylacetamide core make it particularly versatile in various chemical reactions and applications .
This compound’s distinctiveness lies in its ability to participate in a wide range of chemical reactions and its potential applications in diverse scientific fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable tool in research and development.
Propriétés
Numéro CAS |
828911-66-6 |
|---|---|
Formule moléculaire |
C16H26N2O |
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
N-[4-[2-(diethylamino)ethyl]-2,5-dimethylphenyl]acetamide |
InChI |
InChI=1S/C16H26N2O/c1-6-18(7-2)9-8-15-10-13(4)16(11-12(15)3)17-14(5)19/h10-11H,6-9H2,1-5H3,(H,17,19) |
Clé InChI |
LDPDEHMUCDFKEK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC1=C(C=C(C(=C1)C)NC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



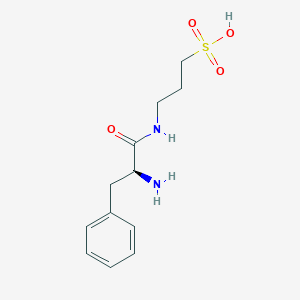
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12528543.png)
![Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane](/img/structure/B12528545.png)
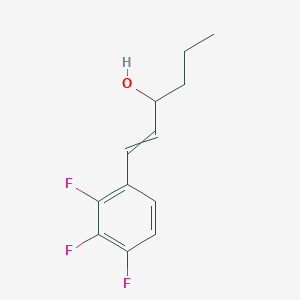
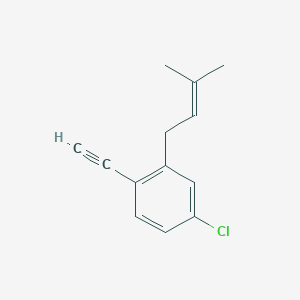
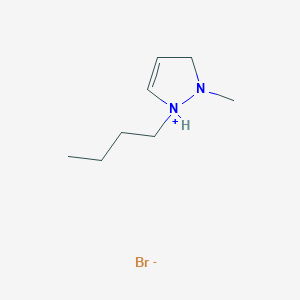
![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)
![3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12528588.png)
![(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol](/img/structure/B12528590.png)
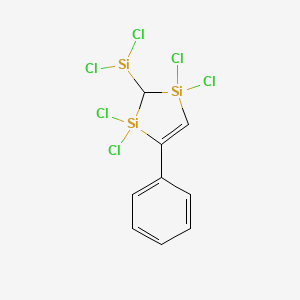
![3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12528605.png)
